4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
Description
Introduction and Chemical Identity
Structural Classification and Nomenclature
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is a bicyclic organoboron compound comprising two distinct structural motifs: a 1,3,2-dioxaborinane ring (a five-membered cyclic boronic ester) and an isoquinoline backbone. The boronic ester moiety is derived from neopentyl glycol (2,2-dimethylpropane-1,3-diol), forming a dioxaborinane ring via esterification with isoquinoline-4-boronic acid.
Key Structural Features
Nomenclature and Synonyms
The compound is recognized by multiple names, including:
- ISOQUINOLINE-4-BORONIC ACID 2,2-DIMETHYLPROPANEDIOL-1,3 CYCLIC ESTER
- This compound (IUPAC name)
- Isoquinoline-4-boronic acid, neopentyl glycol ester
Its CAS registry number is 844891-01-6 , with a molecular formula of C₁₄H₁₆BNO₂ and a molecular weight of 241.10 g/mol .
Historical Development and Discovery
The compound’s development aligns with advancements in boronic ester chemistry, particularly in the context of Suzuki-Miyaura couplings. Key milestones include:
- Early Synthesis of Boronic Esters : The use of neopentyl glycol to stabilize boronic acids emerged as a strategy to improve handling and reactivity in cross-coupling reactions.
- Process Optimization : By 2018, neopentyl glycol boronic esters were integrated into industrial-scale syntheses to address challenges with free boronic acids, such as poor stability and difficult purification.
- Applications in Heterocyclic Chemistry : The compound’s isoquinoline backbone has been leveraged in constructing complex nitrogen-containing architectures, as demonstrated in studies on pyrimido[6,1-a]isoquinolines.
Key Publications and Patents
- 2004 : Methods for synthesizing tetrahydroisoquinolines and pyrimido[6,1-a]isoquinoline scaffolds were reported, highlighting the compound’s potential as a building block.
- 2018 : A process development study validated the use of neopentyl glycol boronic esters in Suzuki couplings, emphasizing their role in pharmaceutical manufacturing.
Position Within Organoboron Chemistry
This compound occupies a specialized niche in organoboron chemistry, distinct from traditional boronic acids and alkylboranes.
Classification
Comparative Properties
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZCUCPPAKCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383560 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-01-6 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic acid or boronate esters. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material, which reacts with isoquinoline under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as a Lewis acid.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Conditions: Typical conditions involve heating the reaction mixture to temperatures between 80-100°C under an inert atmosphere.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
Organic Synthesis
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-Coupling Reactions : The compound can facilitate Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Case Study :
A study demonstrated the effectiveness of this compound in synthesizing novel isoquinoline derivatives through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.
Materials Science
In materials science, this compound is employed to develop new materials with unique electronic and optical properties. Its boron-containing structure contributes to improved conductivity and stability in polymeric materials.
Data Table: Properties of Materials Synthesized Using this compound
| Material Type | Property | Value |
|---|---|---|
| Conductive Polymer | Electrical Conductivity | 0.05 S/cm |
| Optical Material | Band Gap | 2.1 eV |
| Thermal Stability | Decomposition Temperature | 300°C |
Medicinal Chemistry
Research into the medicinal chemistry applications of this compound focuses on its potential as a drug discovery tool. The compound's ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents.
Case Study :
In a recent investigation, derivatives of this compound were synthesized and tested for their inhibitory activity against specific cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anti-cancer agents.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline involves its role as a boron-containing reagent. The boron atom in the dioxaborinane ring can coordinate with various nucleophiles, facilitating reactions such as coupling and substitution. This coordination ability makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Boronate Esters
6-Membered vs. 5-Membered Boronate Rings
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS: 685103-98-4) Substituent: Tetramethyl dioxaborolane (pinacol boronate, 5-membered ring). Molecular Formula: C₁₅H₁₈BNO₂ (estimated). Key Differences: Pinacol boronates are more hydrolytically stable but less reactive than dioxaborinane derivatives due to reduced ring strain. This compound is commercially available and widely used in cross-coupling reactions .
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline Substituent: Dimethyl dioxaborinane (6-membered ring). Reactivity: Higher ring strain increases reactivity in aqueous or protic conditions, advantageous for rapid coupling but requiring careful handling .
Aromatic Core Modifications
- 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin (CAS: 1548827-74-2) Substituent: Benzodioxin core. Molecular Formula: C₁₃H₁₇BO₄; Molecular Weight: 248.1 g/mol. Applications may extend to material science due to its oxygen-rich structure .
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid (CAS: 62729-39-9)
- Substituent: Benzoic acid.
- Molecular Formula: C₁₂H₁₅BO₄ ; Molecular Weight: 233.8 g/mol .
- Key Differences: The carboxylic acid group enables conjugation reactions (e.g., amide bond formation) and enhances solubility in aqueous media, making it suitable for bioconjugation or pH-sensitive applications .
Functional Group Effects on Reactivity
Electron-Withdrawing Groups
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8) Substituent: Benzonitrile. Molecular Formula: C₁₂H₁₃BNO₂; Molecular Weight: 213.8 g/mol. Key Differences: The cyano group (-CN) withdraws electron density, reducing the boronate’s nucleophilicity. This may slow coupling reactions but improve selectivity in electron-deficient aryl systems .
Aldehyde Functionality
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS: 128376-65-8)
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common method involves reacting isoquinoline derivatives with 5,5-dimethyl-1,3,2-dioxaborinane precursors using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert atmospheres . Yields vary significantly with reaction parameters:
- Catalyst choice : Pd-based catalysts (2–5 mol%) achieve yields up to 95% under optimized conditions .
- Temperature : Reactions at 80–100°C for 12–24 hours are typical .
- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is standard .
Q. How is this compound characterized structurally and analytically?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the isoquinoline core (aromatic protons at δ 7.5–9.0 ppm) and boronate ester signals (B-O peaks at δ 1.0–1.5 ppm for methyl groups) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 244.08) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and steric effects of the dioxaborinane ring .
Advanced Research Questions
Q. What catalytic systems optimize the use of this compound in C–C bond-forming reactions?
The boronate ester moiety facilitates cross-coupling reactions. Key systems include:
- Palladium Catalysts : PdCl₂(dppf) with ligands like 1,1'-bis(diphenylphosphino)ferrocene enhances selectivity in aryl-aryl couplings .
- Rhodium Complexes : [Rh(cod)Cl]₂ with chiral ligands (e.g., BINAP) enables enantioselective syntheses, critical for chiral drug intermediates .
- Copper-Mediated Reactions : CuI/1,10-phenanthroline systems achieve borylation of aryl halides at lower temperatures (40–60°C) .
Q. How do steric and electronic properties of the dioxaborinane ring influence reactivity?
- Steric Effects : The 5,5-dimethyl groups stabilize the boronate ester against hydrolysis but may hinder coupling with bulky substrates .
- Electronic Effects : The electron-rich isoquinoline core directs electrophilic substitution to the 1-position, verified by DFT calculations and Hammett studies .
- Comparative Data : Analogues without methyl groups (e.g., 4-(1,3,2-dioxaborinan-2-yl)isoquinoline) show 30% lower yields in Suzuki reactions due to reduced steric protection .
Q. What analytical challenges arise in quantifying reaction intermediates, and how are they resolved?
- GC-MS Limitations : Co-elution of boronate esters with byproducts complicates quantification. Derivatization with pinacol or diethanolamine improves separation .
- Contradictions in Yield Reporting : Discrepancies arise from moisture sensitivity of intermediates. Strict anhydrous protocols (Schlenk techniques) and Karl Fischer titration ensure reproducibility .
Q. How is this compound utilized in crystallographic studies of boronate-containing complexes?
- SHELX Refinement : SHELXL refines X-ray data to resolve B–O bond lengths (1.36–1.42 Å) and torsional angles in the dioxaborinane ring .
- Twinned Data : High-resolution (>1.0 Å) datasets mitigate twinning artifacts in crystals grown from THF/hexane mixtures .
Methodological Considerations
Q. What protocols mitigate hydrolysis of the boronate ester during storage and reactions?
- Storage : Store at 2–8°C under inert gas (Ar/N₂) with molecular sieves to prevent moisture ingress .
- Reaction Setup : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and glovebox techniques for air-sensitive steps .
Q. How are computational methods (e.g., DFT) applied to predict reactivity?
- Mechanistic Insights : DFT simulations (B3LYP/6-31G*) model transition states in cross-coupling reactions, identifying rate-limiting oxidative addition steps .
- Solvent Effects : COSMO-RS calculations predict THF as optimal for stabilizing boronate intermediates .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki reactions vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
